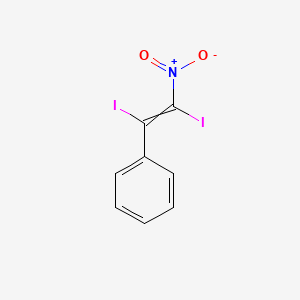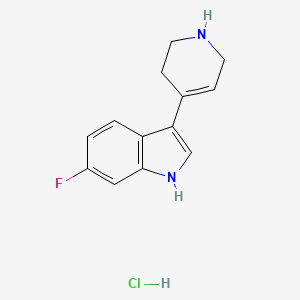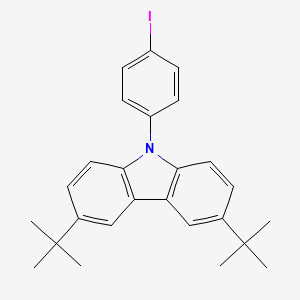![molecular formula C22H16ClNO2 B14246612 3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 494859-28-8](/img/structure/B14246612.png)
3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chloromethyl biphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated and methylated. The quinolinone core is synthesized separately and then coupled with the biphenyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinolinone core or the biphenyl substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and pathways.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Losartan: A biphenyl derivative used as an antihypertensive drug.
Venetoclax: A biphenyl compound used in cancer therapy.
Uniqueness
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinolinone core and a chloromethyl biphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
494859-28-8 |
|---|---|
分子式 |
C22H16ClNO2 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)-2-methylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClNO2/c1-13-6-7-15(14-8-10-16(23)11-9-14)12-18(13)20-21(25)17-4-2-3-5-19(17)24-22(20)26/h2-12H,1H3,(H2,24,25,26) |
InChI 键 |
JFCNKYKWPXNERR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
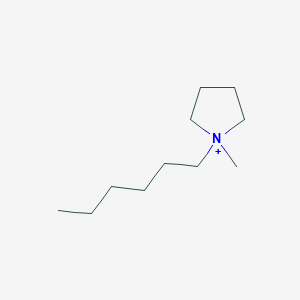
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)

![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
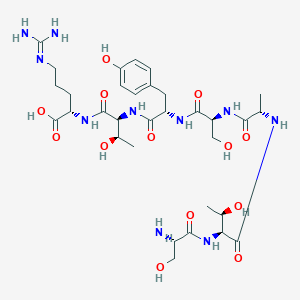
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
